5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
“5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple heterocyclic rings, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of the compound 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine is Beta-secretase 1 . This enzyme plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine interacts with its target, Beta-secretase 1, and inhibits its activity . This interaction results in the prevention of β-sheet aggregation and fibril formation .
Biochemical Pathways
The compound 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine affects the biochemical pathways involved in the neurodegenerative cascade of Alzheimer’s disease . It inhibits the toxic conformation of Aβ 1–42 and stabilizes the α-helical content .
Result of Action
The action of 4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine results in neuroprotective effects. It protects SH-SY5Y cells from Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Furthermore, it significantly reverses scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes .
Biochemical Analysis
Biochemical Properties
This compound interacts with various enzymes and proteins in biochemical reactions. It has been found to prevent β-sheet aggregation and fibril formation . It also inhibits acetylcholinesterase (AChE)-mediated amyloid-beta (Aβ) fibrillogenesis via interaction with the AChE peripheral anionic site .
Cellular Effects
4-{4-[(4-Benzylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation .
Molecular Mechanism
At the molecular level, this compound binds to Aβ, inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This interaction interferes with the rate of peptide nucleation, leading to short fibrillar aggregates .
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Dosage Effects in Animal Models
In animal models, administration of this compound at a dosage of 5 mg kg−1 significantly reversed scopolamine-induced changes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 1,2,4-oxadiazole and pyrazolo[1,5-d][1,2,4]triazine derivatives. These intermediates are then coupled under specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
“5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its ability to interact with specific biological targets could make it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with comparable ring structures, such as:
- 1,2,4-Oxadiazole derivatives
- Pyrazolo[1,5-d][1,2,4]triazine derivatives
- Thiophene-containing compounds
Uniqueness
The uniqueness of “5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one” lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13(2)29-15-7-5-14(6-8-15)20-23-19(30-25-20)11-26-21(28)17-10-16(18-4-3-9-31-18)24-27(17)12-22-26/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZENIRJPSISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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